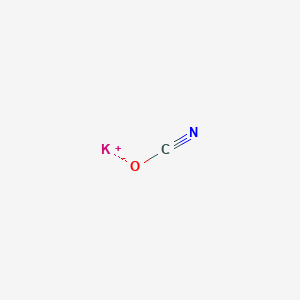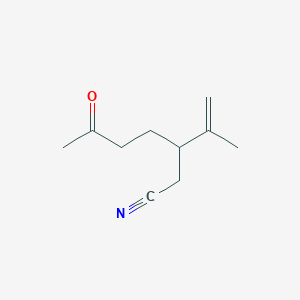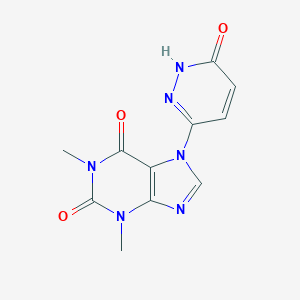
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI), also known as EDDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. EDDP is a thioether derivative of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. EDDP has been found to have similar properties to methadone, including its ability to bind to opioid receptors in the brain.
Mechanism of Action
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) binds to opioid receptors in the brain, which are responsible for modulating pain perception and reward pathways. By binding to these receptors, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can produce analgesic and euphoric effects similar to those of other opioids. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a lower affinity for these receptors compared to other opioids, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to produce similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a slower onset and longer duration of action compared to other opioids, which may make it useful for certain applications.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in lab experiments is its lower abuse potential compared to other opioids. This may make it a safer alternative for researchers who need to study the effects of opioids on the brain and body. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has also been found to have a lower potency compared to other opioids, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). One area of interest is the development of new opioid medications based on the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). Researchers are exploring ways to modify the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) to improve its safety and efficacy profiles. Another area of interest is the study of the long-term effects of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) on the brain and body. Researchers are investigating whether Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has any potential for addiction or other adverse effects with prolonged use. Finally, researchers are exploring the potential use of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in combination with other medications for pain management and opioid addiction treatment.
Synthesis Methods
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can be synthesized through a multi-step process involving the reaction of methadone with various reagents. One common method involves the reaction of methadone with sulfur in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) as a thioether derivative of methadone. Other methods involve the use of different reagents or catalysts, but the overall process is similar.
Scientific Research Applications
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used in various research applications due to its ability to bind to opioid receptors in the brain. One area of research has been the development of new opioid medications with improved safety and efficacy profiles. Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used as a starting point for the development of new opioid compounds that have shown promise in preclinical studies.
properties
CAS RN |
135339-79-6 |
|---|---|
Product Name |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) |
Molecular Formula |
C10H12NS |
Molecular Weight |
178.28 g/mol |
InChI |
InChI=1S/C10H12NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
AMOMXNIQELZEKP-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C(=C/C1=CC=CC=C1)/[S] |
SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
Canonical SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
synonyms |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)








![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)

